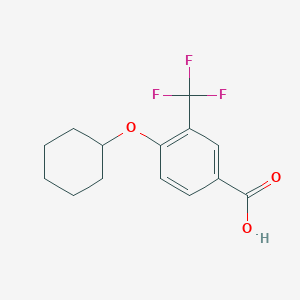

4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC16217178

Molecular Formula: C14H15F3O3

Molecular Weight: 288.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15F3O3 |

|---|---|

| Molecular Weight | 288.26 g/mol |

| IUPAC Name | 4-cyclohexyloxy-3-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C14H15F3O3/c15-14(16,17)11-8-9(13(18)19)6-7-12(11)20-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,18,19) |

| Standard InChI Key | ZIJSOVNZZBRWIC-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F |

Introduction

Chemical Identity and Structural Profile

Nomenclature and Molecular Architecture

4-(Cyclohexyloxy)-3-(trifluoromethyl)benzoic acid features a benzoic acid core substituted at the 3-position with a trifluoromethyl group (-CF₃) and at the 4-position with a cyclohexyloxy moiety (-O-C₆H₁₁). This arrangement confers distinct electronic and steric properties, influencing solubility, acidity, and intermolecular interactions. Comparative analysis with 4-cyclohexyl-3-(trifluoromethyl)benzoic acid (Fig. 1A) reveals that the oxygen atom in the cyclohexyloxy group enhances polarity while reducing logP values relative to its alkyl-substituted counterpart .

Table 1: Comparative Physicochemical Properties

Spectroscopic and Crystallographic Data

Although crystallographic data for 4-(cyclohexyloxy)-3-(trifluoromethyl)benzoic acid remain unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds suggest characteristic absorptions:

-

IR: Strong carbonyl stretch (~1680–1700 cm⁻¹) for the carboxylic acid group; C-F vibrations (1100–1200 cm⁻¹) .

-

¹H NMR: Downfield shifts for aromatic protons adjacent to the electron-withdrawing -CF₃ group (δ 8.0–8.5 ppm); cyclohexyloxy protons resonate as multiplet signals (δ 1.2–2.2 ppm) .

Synthetic Methodologies and Optimization

Halogenation and Grignard Carboxylation

A patented large-scale synthesis of 4-cyclohexyl-3-(trifluoromethyl)benzoic acid involves bromination of a precursor aromatic compound using 1,3-dibromo-5,5-dimethylhydantoin in sulfuric/trifluoroacetic acid at 0–5°C, followed by treatment with a butyllithium-magnesium chloride Grignard reagent and CO₂ to introduce the carboxylic acid group . Adapting this protocol for the cyclohexyloxy variant would require substituting the cyclohexyl group with a cyclohexyloxy moiety via nucleophilic aromatic substitution or Ullmann-type coupling.

Suzuki-Miyaura Cross-Coupling

Patent WO2013113915A1 details a palladium-catalyzed Suzuki coupling between brominated intermediates and boronic acids to assemble biaryl structures . For 4-(cyclohexyloxy)-3-(trifluoromethyl)benzoic acid, this approach could involve coupling a cyclohexyloxy-substituted boronic acid with a trifluoromethyl-bearing bromobenzoate, followed by hydrolysis to the carboxylic acid. Reaction conditions typically employ tetrakis(triphenylphosphine)palladium(0) in toluene/water at 90–110°C .

Key Reaction Parameters:

-

Catalyst: Pd(PPh₃)₄ (1–2 mol%)

-

Base: NaOMe or K₂CO₃

-

Solvent: Toluene/water (3:1 v/v)

Thermodynamic and Kinetic Stability

Acid Dissociation Constant (pKa)

The carboxylic acid group in 4-(trifluoromethyl)benzoic acid has a pKa of ~1.7 due to the electron-withdrawing -CF₃ group . Introducing the cyclohexyloxy substituent may slightly increase pKa (to ~2.0–2.5) by donating electron density through the oxygen atom, though this requires experimental validation.

Pharmaceutical Relevance and Biological Activity

Role as a Synthetic Intermediate

While 4-(cyclohexyloxy)-3-(trifluoromethyl)benzoic acid itself is not directly cited in drug approvals, its structural analogs serve as precursors to sphingosine-1-phosphate (S1P) receptor modulators. For example, US20170166517A1 describes related benzoic acid derivatives as intermediates in synthesizing azetidine-carboxylic acids for treating multiple sclerosis .

Structure-Activity Relationships (SAR)

-

Lipophilicity: The cyclohexyloxy group increases membrane permeability compared to polar substituents, enhancing blood-brain barrier penetration .

-

Electron Effects: The -CF₃ group stabilizes adjacent negative charges, favoring binding to hydrophobic enzyme pockets .

Industrial-Scale Production Challenges

Purification and Crystallization

Crystallization of 4-cyclohexyl-3-(trifluoromethyl)benzoic acid from toluene (as per Example 6 of WO2013113915A1) achieves >98% purity . For the cyclohexyloxy analog, solvent screening (e.g., heptane/ethyl acetate mixtures) would be critical to isolate the product free of regioisomeric impurities.

Hazard Mitigation

Both analogs carry GHS07 warnings due to irritant properties. Engineering controls (e.g., closed-system handling) and personal protective equipment (PPE) are mandatory during synthesis to minimize exposure to acidic vapors and particulate matter .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume